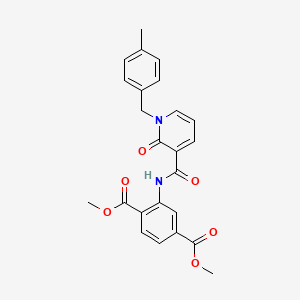

Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate

Description

Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate is a synthetic organic compound featuring a terephthalate ester backbone substituted with a 1,2-dihydropyridine carboxamide moiety.

Properties

IUPAC Name |

dimethyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-15-6-8-16(9-7-15)14-26-12-4-5-19(22(26)28)21(27)25-20-13-17(23(29)31-2)10-11-18(20)24(30)32-3/h4-13H,14H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEKCWKPYWHSAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate typically involves multiple steps:

Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic or basic conditions.

Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the dihydropyridine intermediate reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Terephthalate Ester: The final step involves esterification of terephthalic acid with methanol in the presence of an acid catalyst like sulfuric acid to form dimethyl terephthalate, which is then coupled with the dihydropyridine intermediate through an amide bond formation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it to a pyridine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can target the carbonyl group in the dihydropyridine ring, converting it to a hydroxyl group. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: HNO₃ and H₂SO₄ for nitration.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Hydroxylated dihydropyridine derivatives.

Substitution: Nitro-substituted aromatic compounds.

Scientific Research Applications

Synthesis Overview

- Formation of Dihydropyridine Core :

- Utilizes starting materials like 4-methylbenzylamine and appropriate aldehydes or ketones.

- The reaction conditions often include acidic or basic catalysts to facilitate cyclization.

- Terephthalate Functionalization :

- Involves esterification reactions with dimethyl terephthalate.

- Requires careful control of temperature and catalysts to achieve high yields.

Pharmaceutical Applications

The compound's structure suggests potential pharmacological activities. Dihydropyridines are known for their roles as calcium channel blockers and have exhibited various biological activities, including:

- Antioxidant Activity : Research indicates that derivatives of dihydropyridines can scavenge free radicals, offering protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Some studies have shown that compounds containing the dihydropyridine structure exhibit significant antimicrobial activity against various pathogens.

Case Study: Antioxidant Activity

A study evaluated the antioxidant potential of several dihydropyridine derivatives, including those similar to dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting therapeutic potential for conditions like cardiovascular diseases .

Material Science Applications

Beyond pharmacology, this compound could serve as a precursor for advanced materials due to its structural properties:

- Polymer Synthesis : The presence of ester linkages allows for incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability.

- Nanocomposites : When combined with nanoparticles, such compounds can improve electrical conductivity and thermal resistance.

Further investigations into the biological implications of this compound have revealed its potential as an anticancer agent. Dihydropyridine derivatives have been tested in various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Anticancer Activity

In a recent study involving breast cancer cell lines (MCF-7 and MDA-MB-231), compounds structurally related to this compound were evaluated for their cytotoxic effects. The results demonstrated significant inhibition of cell growth, indicating a potential pathway for developing new anticancer therapies .

Mechanism of Action

The mechanism by which Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate exerts its effects involves interactions with specific molecular targets. The dihydropyridine ring can interact with calcium channels, modulating their activity. The terephthalate ester and amide groups can form hydrogen bonds and other non-covalent interactions with proteins, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

Terephthalate ester : Provides rigidity and influences solubility.

1,2-Dihydropyridine carboxamide : A redox-active scaffold common in medicinal chemistry.

4-Methylbenzyl substituent : Modulates lipophilicity and steric interactions.

Key Observations:

- Synthetic Methods : The target compound’s synthesis likely parallels methods in , such as amidation and reverse-phase chromatography for purification . This contrasts with glycoside isolation in , which relies on spectroscopic elucidation .

- Functional Groups : Unlike the trifluoromethyl-rich patent compound (), the target compound’s 4-methylbenzyl group may reduce electronegativity but enhance lipophilicity, impacting bioavailability .

Biological Activity

Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate is a complex organic compound belonging to the class of dihydropyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Dihydropyridine Ring : This is achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

- Introduction of the 4-Methylbenzyl Group : A nucleophilic substitution reaction is performed where a 4-methylbenzyl halide reacts with the dihydropyridine intermediate.

- Formation of the Terephthalate Ester : The final step involves esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst to yield the desired product.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds similar to this derivative exhibit significant anticancer properties. For instance, a study on related dihydropyridine derivatives revealed their effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism of action often involves the inhibition of specific kinases associated with cancer progression.

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 5.0 | |

| Compound B | Lung Cancer | 3.5 | |

| Dimethyl Derivative | Various | TBD | Current Study |

Antimicrobial Activity

Additionally, preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. The compound's structure allows it to penetrate bacterial membranes effectively.

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Study on Dihydropyridine Derivatives : This study evaluated the cytotoxic effects of various dihydropyridine derivatives on MCF-7 breast cancer cells. Results indicated that certain modifications increased cytotoxicity by enhancing apoptosis pathways.

- Antimicrobial Efficacy : A comparative analysis was conducted on several dihydropyridine derivatives against common pathogens such as E. coli and S. aureus. The study found that modifications in the benzyl group significantly improved antimicrobial activity.

The proposed mechanism for the biological activity of this compound involves:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Membrane Disruption : Its lipophilic nature allows it to disrupt bacterial membranes, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.